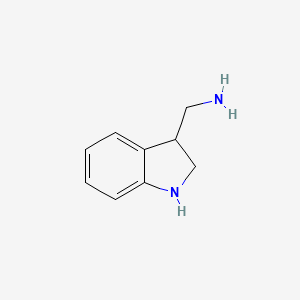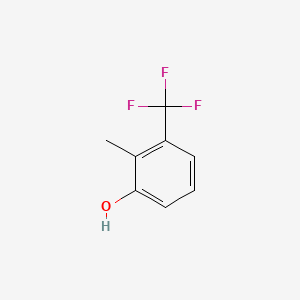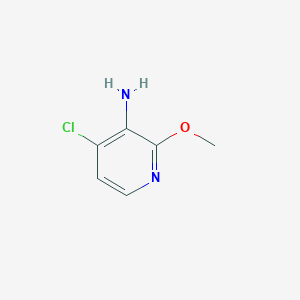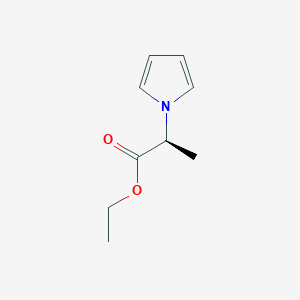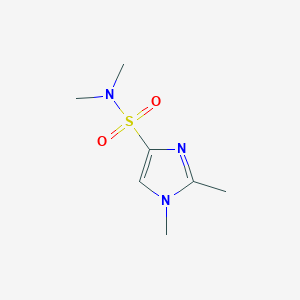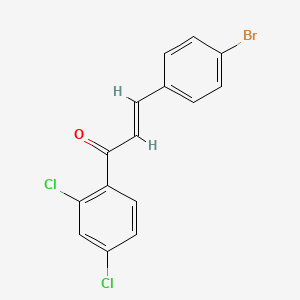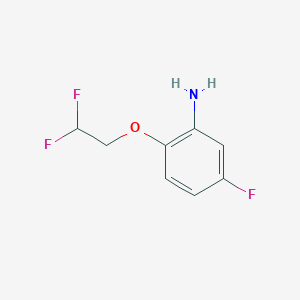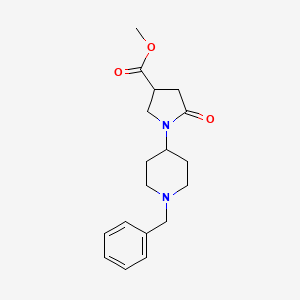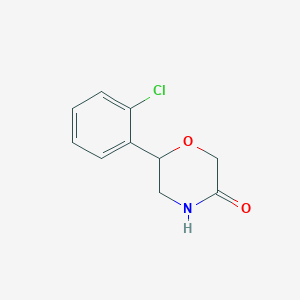
6-(2-Chlorophenyl)morpholin-3-one
Overview
Description
“6-(2-Chlorophenyl)morpholin-3-one” is a chemical compound with the molecular formula C10H10ClNO2 . It has a molecular weight of 211.65 .
Synthesis Analysis
The synthesis of morpholines, including “6-(2-Chlorophenyl)morpholin-3-one”, often involves the use of 1,2-amino alcohols and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides is commonly used . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs, can be synthesized in good to excellent yields by a single methodology under similar reaction conditions .Molecular Structure Analysis
The InChI code for “6-(2-Chlorophenyl)morpholin-3-one” is 1S/C10H10ClNO2/c11-8-3-1-2-7(4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure .Scientific Research Applications
Antidepressive Activity
6-(2-Chlorophenyl)morpholin-3-one derivatives have shown potential antidepressive activities. For instance, 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride, synthesized from 1-(3-chlorophenyl)-2-bromo-1-Acetone and ethanolamine, demonstrated potent antidepressant effects in a forced swim mice model, indicating its potential for further development in this area (Guo Ya-nan, 2010).
Cancer Cell Apoptosis
Morpholin-3-one derivatives, including those related to 6-(2-Chlorophenyl)morpholin-3-one, have been studied for their effects on lung cancer cells. Specifically, these derivatives were observed to induce apoptosis and elevate levels of P53 and Fas proteins, which are crucial in cell growth and apoptosis regulation. This suggests their potential as tools for understanding the molecular mechanisms of lung cancer cell apoptosis and as candidates for anti-cancer drugs (Qiuxia He et al., 2007).
Anticonvulsive and Cholinolytic Activities
Some derivatives of 6-(2-Chlorophenyl)morpholin-3-one, such as 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, have been synthesized and shown to exhibit pronounced anticonvulsive activities, as well as some peripheral n-cholinolytic activities. However, these compounds did not demonstrate antibacterial activity, highlighting their specificity (O. A. Papoyan et al., 2011).
Antinociceptive Effects
Research has also explored the antinociceptive effects of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. These compounds were found to produce antinociceptive effects in both hot plate and writhing tests in mice, without impacting motor coordination and myorelaxation. This indicates their potential for pain management applications (Listos Joanna et al., 2013).
Safety and Hazards
The safety information for “6-(2-Chlorophenyl)morpholin-3-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-(2-chlorophenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-4-2-1-3-7(8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCFXDSPYJCWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)morpholin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




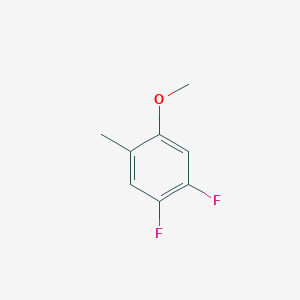
![2-(Aminomethyl)oxazolo[4,5-b]pyridine](/img/structure/B3043830.png)
